molecular formula C10H11N2NaO4 B1139156 Stavudine (sodium)

Stavudine (sodium)

Cat. No.: B1139156
M. Wt: 246.19 g/mol
InChI Key: NPETYOHVRRLVHG-KZYPOYLOSA-N
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Description

d4T sodium, also known as stavudine sodium, is an orally active nucleoside reverse transcriptase inhibitor (NRTI). It is primarily used in the treatment of HIV-1 and HIV-2 infections. Stavudine sodium inhibits the replication of mitochondrial DNA and reduces NLRP3 inflammasome activation, modulating amyloid-β autophagy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stavudine sodium can be synthesized via a multi-step process involving the conversion of thymidine to stavudine. The synthesis typically involves the use of protective groups and selective deprotection steps to achieve the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of stavudine sodium involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Stavudine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and incorporation into viral DNA.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphorylated derivatives of stavudine, which are crucial for its antiviral activity. These derivatives inhibit the reverse transcriptase enzyme, preventing viral replication .

Scientific Research Applications

Stavudine sodium has a wide range of scientific research applications:

Mechanism of Action

Stavudine sodium inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate (dGTP). It is incorporated into viral DNA, leading to chain termination. The lack of a 3’-OH group in stavudine prevents the formation of the 5’ to 3’ phosphodiester linkage, essential for DNA chain elongation. This results in the termination of viral DNA growth .

Comparison with Similar Compounds

Uniqueness: Stavudine sodium is unique in its ability to inhibit mitochondrial DNA replication and reduce NLRP3 inflammasome activation. This dual action makes it a valuable compound in both antiviral therapy and research on mitochondrial function and inflammation .

Properties

IUPAC Name

sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPETYOHVRRLVHG-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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